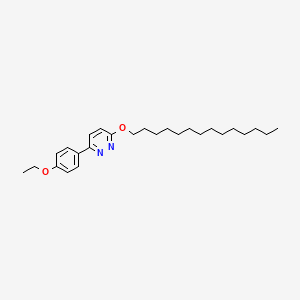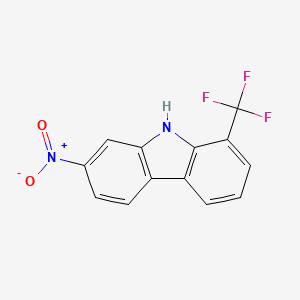
7-Nitro-1-(trifluoromethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-1-(trifluoromethyl)-9H-carbazole is a heterocyclic aromatic compound characterized by the presence of a nitro group at the 7th position and a trifluoromethyl group at the 1st position of the carbazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1-(trifluoromethyl)-9H-carbazole typically involves the nitration of 1-(trifluoromethyl)-9H-carbazole. One common method is the reaction of 1-(trifluoromethyl)-9H-carbazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 7-nitro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 7-Amino-1-(trifluoromethyl)-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation: Oxidized carbazole derivatives, though these are less commonly studied.
Scientific Research Applications
7-Nitro-1-(trifluoromethyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: Utilized in the design of advanced materials with specific electronic and optical properties.
Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 7-Nitro-1-(trifluoromethyl)-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 7-Nitro-1-(trifluoromethyl)-9H-indole
- 7-Nitro-1-(trifluoromethyl)-9H-quinoline
- 7-Nitro-1-(trifluoromethyl)-9H-xanthene
Uniqueness
7-Nitro-1-(trifluoromethyl)-9H-carbazole is unique due to the combination of the carbazole core with both nitro and trifluoromethyl substituents. This combination imparts distinct electronic properties, making it valuable in applications requiring specific electronic characteristics. Compared to similar compounds, it offers a balance of stability, reactivity, and bioactivity, making it a versatile compound in various research fields.
Properties
CAS No. |
872604-17-6 |
|---|---|
Molecular Formula |
C13H7F3N2O2 |
Molecular Weight |
280.20 g/mol |
IUPAC Name |
7-nitro-1-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)10-3-1-2-9-8-5-4-7(18(19)20)6-11(8)17-12(9)10/h1-6,17H |
InChI Key |
DUUJKGIWNIYLIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


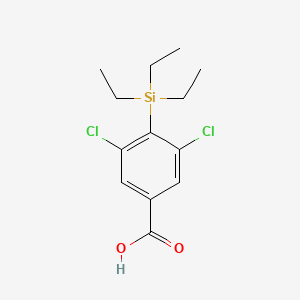

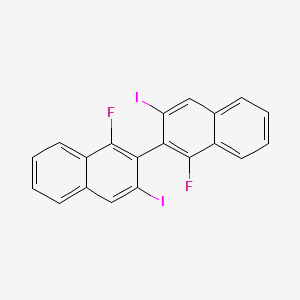
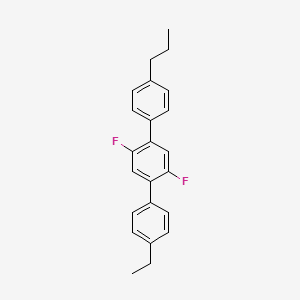
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
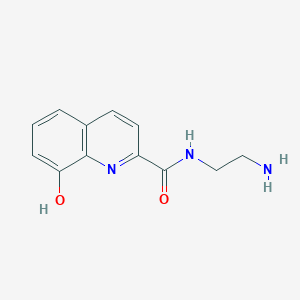
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
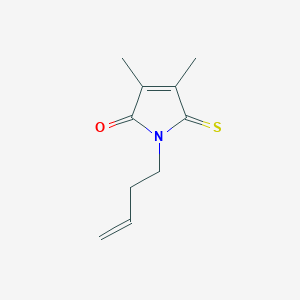
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)
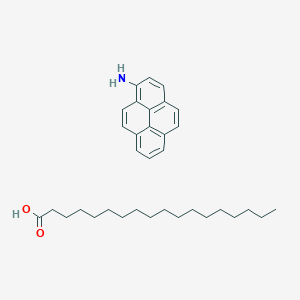
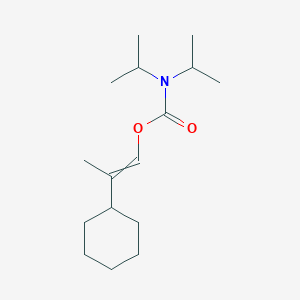
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
